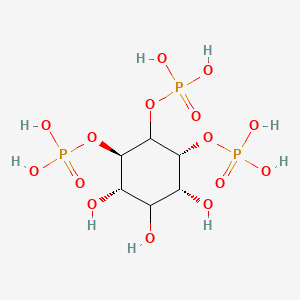

Atrinositol

Overview

Description

Atrinositol, also known as α-trinositol or PP-56, belongs to the class of organic compounds known as inositol phosphates . It is an analog of Ins (1,4,5)P3 and has been found to improve energy homeostasis in a mouse model of pancreatic cancer .

Chemical Reactions Analysis

The chemical reactions involving Atrinositol are not well-documented in the literature. More research is needed to understand the chemical reactions associated with this compound .Scientific Research Applications

Endocrine Research in Threatened Species

Endocrinology plays a crucial role in researching threatened species, contributing to conservation efforts. This field advances our understanding of reproductive and adrenocortical endocrine axes through the quantification of excreted steroid metabolites. Noninvasive hormone monitoring has become a preferred method for studying wildlife species' basic endocrinology. Advances in biochemical, molecular, and genomic technologies provide insights into lesser-known endocrine activities in these species, which may have implications for understanding Atrinositol's role in similar contexts (Kersey & Dehnhard, 2014).

Alzheimer's Disease Research

The National Institute on Aging and Alzheimer's Association's research framework defines Alzheimer's disease (AD) by underlying pathologic processes documented by postmortem examination or in vivo biomarkers. This shift from a syndromal to a biological construct focuses on diagnosing AD with biomarkers in living persons. Understanding the pathologic processes, including β amyloid deposition, pathologic tau, and neurodegeneration, is critical. This framework, emphasizing a biological understanding of AD, might offer insights into how Atrinositol could influence these pathologic processes (Jack et al., 2018).

Transparency of Values in Scientific Policy

Understanding how values influence scientific research is crucial, particularly in policy-relevant research. Acknowledging that scientific reasoning often includes value judgments, especially when evidence is inconclusive, can impact how research, including that on Atrinositol, is conducted and interpreted. This awareness is essential for maintaining objectivity and public trust in science, including endocrinological research (Elliott & Resnik, 2014).

Endocrine-Disrupting Chemicals

Research on endocrine-disrupting chemicals (EDCs) that interfere with hormone biosynthesis, metabolism, or action is significant. EDCs' effects on male and female reproduction, breast development, cancer, neuroendocrinology, thyroid, metabolism, obesity, and cardiovascular endocrinology have profound public health implications. This research context may offer insights into Atrinositol's potential interactions with similar pathways or effects in endocrinological contexts (Diamanti-Kandarakis et al., 2009).

Health Disparities in Endocrine Disorders

Exploring disparities in endocrine disorders highlights the need for comprehensive research to understand underlying mechanisms contributing to these disparities. This research provides a framework for understanding how Atrinositol might differentially impact various populations based on race, ethnicity, and sex (Golden et al., 2012).

properties

IUPAC Name |

[(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3+,4-,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDKOMAJZATYAY-GCVPSNMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317926 | |

| Record name | α-Trinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atrinositol | |

CAS RN |

28841-62-5 | |

| Record name | Atrinositol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028841625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Trinositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATRINOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF3049W3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

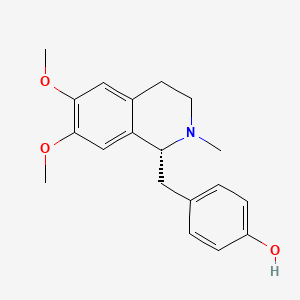

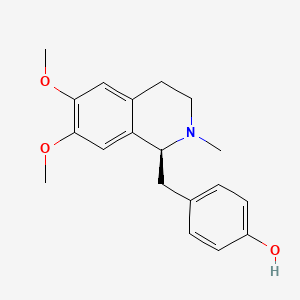

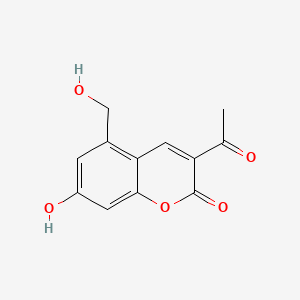

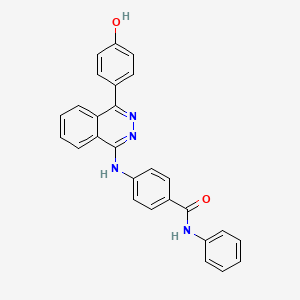

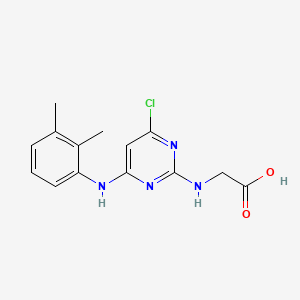

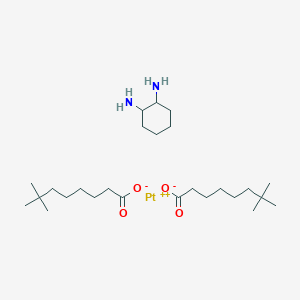

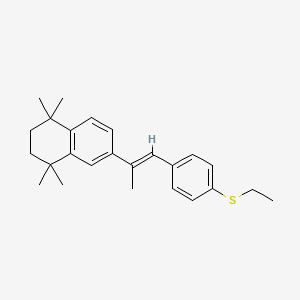

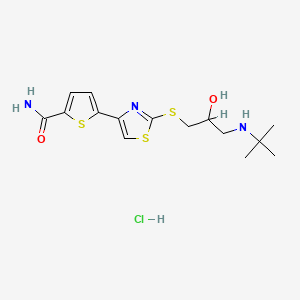

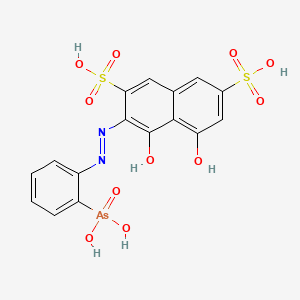

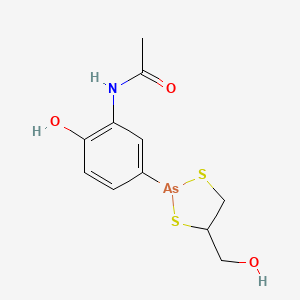

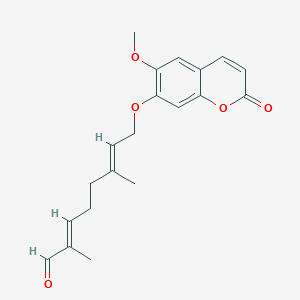

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.